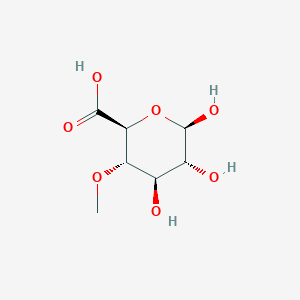

4-O-Methyl-beta-D-glucuronic acid

説明

Structure

3D Structure

特性

分子式 |

C7H12O7 |

|---|---|

分子量 |

208.17 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7-/m1/s1 |

InChIキー |

WGLLPAPKWFDHHV-RLZVPWTLSA-N |

異性体SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O)O)O |

正規SMILES |

COC1C(C(C(OC1C(=O)O)O)O)O |

製品の起源 |

United States |

Biosynthetic Pathways and Genetic Regulation of 4 O Methyl Beta D Glucuronic Acid Formation

Enzymatic Methylation Mechanisms

The formation of the 4-O-methyl group on glucuronic acid residues is not a spontaneous event but is catalyzed by a specific class of enzymes. nih.govresearchgate.net Early studies using cell-free systems from corn cobs first demonstrated that the methyl group was transferred from S-adenosyl-L-methionine to an endogenous xylan (B1165943) polymer, laying the groundwork for identifying the enzymes responsible. ucr.edunih.gov

Recent research has successfully identified and characterized the enzymes that catalyze the 4-O-methylation of glucuronic acid on xylan, known as glucuronoxylan methyltransferases (GXMTs). nih.govoup.complos.org

The enzymes responsible for xylan methylation belong to a family of proteins previously designated as Domain of Unknown Function 579 (DUF579). nih.govnih.gov In the model plant Arabidopsis thaliana, three members of this family, GXM1, GXM2, and GXM3 (also known as AtGXMT1), have been identified as the key methyltransferases. oup.comnih.gov Functional analysis of the recombinant AtGXMT1 protein confirmed that it specifically catalyzes the transfer of a methyl group to the O-4 position of α-D-glucuronic acid residues that are linked to the xylan backbone. nih.govnih.gov This function has been shown to be conserved in other plants; for instance, four homologous PtrGXM proteins were identified in Populus trichocarpa and confirmed to be glucuronoxylan methyltransferases involved in wood formation. plos.orgresearchgate.net While some members of the DUF579 family methylate xylan, others are responsible for methylating glucuronic acid on different polysaccharides, such as arabinogalactan (B145846) proteins, indicating a broader role for this protein family in plant cell wall modification. nih.govnih.gov

Identified Glucuronoxylan Methyltransferases (GXMs) of the DUF579 Family

| Organism | Protein(s) | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | AtGXMT1 (GXM3), GXM1, GXM2 | Catalyze 4-O-methylation of glucuronic acid on xylan. Together, they are responsible for all GlcA methylation in stems. | nih.govoup.comnih.gov |

| Populus trichocarpa | PtrGXM1, PtrGXM2, PtrGXM3, PtrGXM4 | Function as glucuronoxylan methyltransferases during wood formation. | plos.orgresearchgate.net |

The universal methyl group donor for most biological methylation reactions, S-adenosyl-L-methionine (SAM or AdoMet), is the substrate that provides the methyl group for GXMTs. nih.govplos.org Biochemical assays with recombinant GXMT proteins from both Arabidopsis and Populus have definitively shown that they transfer the methyl group from SAM to the glucuronic acid acceptor. nih.govoup.complos.org This process, known as transmethylation, is a critical step in the biosynthesis of numerous metabolites, including lignin (B12514952) and methylated polysaccharides. lbl.gov The dependence on the SAM pool for xylan methylation was further confirmed in engineered Arabidopsis plants; expressing an enzyme that depletes SAM in tissues with secondary cell walls resulted in a reduced amount of O-methylated glucuronic acid residues on the xylan polymer. lbl.gov

Consistent with their role in modifying a polymer synthesized in the Golgi apparatus, GXMT proteins are localized to this organelle. nih.govoup.complos.org Studies using fluorescent protein tagging in Nicotiana benthamiana and direct analysis in Arabidopsis and Populus confirmed that GXMs reside in the Golgi. nih.govresearchgate.netpnas.org

Biochemical characterization of recombinant AtGXMT1 revealed that its catalytic activity is a divalent cation-dependent process. nih.govpnas.org The enzyme's activity is specifically and significantly enhanced by cobalt (Co²⁺), which increased its transmethylation activity by an average of 1,180%. nih.govpnas.org In contrast, the presence of chelating agents like EDTA or other divalent cations such as copper (Cu²⁺) completely inhibited the enzyme's function. nih.govpnas.org

Properties of Glucuronoxylan Methyltransferase (GXMT)

| Property | Description | Reference |

|---|---|---|

| Subcellular Localization | Golgi Apparatus | nih.govoup.complos.orgpnas.org |

| Cofactor Requirement | Dependent on divalent cations, with Cobalt (Co²⁺) providing optimal activity in vitro. | nih.govresearchgate.netpnas.org |

| Inhibitors | Activity is inhibited by EDTA and Cu²⁺. | nih.govpnas.org |

A key question in the biosynthesis of modified polysaccharides is whether the modifications occur on the sugar precursors or after the polymer has been assembled. For 4-O-methyl-beta-D-glucuronic acid, the evidence clearly points to a post-polymerization modification mechanism. nih.govpnas.org Experiments using recombinant AtGXMT1 demonstrated that the enzyme can methylate glucuronic acid residues on polymeric glucuronoxylan isolated from a gxmt1 mutant, as well as on glucuronic acid-substituted xylo-oligosaccharides. nih.govpnas.org However, the enzyme showed no activity towards free glucuronic acid or its activated precursor, UDP-glucuronic acid. nih.govpnas.org This indicates that the glucuronic acid residue must first be incorporated into the xylan backbone by a glycosyltransferase before it can serve as a substrate for methylation by GXMTs. nih.govpnas.org

Characterization of Glucuronoxylan Methyltransferase (GXMT)

Genetic Dissection of 4-O-Methylation in Plant Cell Wall Polysaccharides

A plant lacking a functional AtGXMT1 (GXM3) gene exhibits a 75% reduction in the 4-O-methylation of glucuronic acid in its cell walls. nih.govnih.gov A double mutant lacking both GXM2 and GXM3 shows an even more drastic reduction, with only about 10% of the glucuronic acid residues being methylated, compared to 60% in wild-type plants. oup.com The creation of a triple mutant (gxm1/2/3) resulted in the complete loss of glucuronic acid methylation in the xylan of Arabidopsis stems. nih.gov This finding demonstrates that these three DUF579-family proteins are collectively and exclusively responsible for all 4-O-methylation of glucuronoxylan in this tissue. nih.gov

Conversely, overexpression of GXM2 and GXM3 in wild-type Arabidopsis led to a five-fold increase in glucuronoxylan methyltransferase activity. nih.gov This increased enzyme activity resulted in a higher degree of methylation, with up to 90% of the glucuronic acid side chains becoming methylated, a significant increase from the 60% observed in unmodified plants. nih.gov These genetic manipulation studies confirm that the level of GXM gene expression directly controls the degree of 4-O-methylation on glucuronoxylan in plant cell walls. nih.gov

Impact of GXM Gene Mutations on Xylan Methylation in Arabidopsis

| Genotype | Degree of GlcA Methylation (Compared to Wild-Type) | Reference |

|---|---|---|

| Wild-Type | ~60% of GlcA residues are methylated | oup.comnih.gov |

| gxmt1 (single mutant) | 75% reduction | nih.gov |

| gxm2/3 (double mutant) | Reduced to ~10% | oup.com |

| gxm1/2/3 (triple mutant) | Complete loss of methylation | nih.gov |

| GXM2/3 Overexpression | Increased to ~90% | nih.gov |

Comparative Analysis of Biosynthetic Pathways Across Plant Lineages

The presence and structure of glucuronoxylan, and specifically the 4-O-methyl-β-D-glucuronic acid modification, exhibit notable variation across different plant lineages, reflecting the evolutionary divergence of cell wall biosynthesis. This comparative analysis provides insight into the functional significance of this specific polysaccharide decoration.

In eudicots, such as Arabidopsis thaliana and Populus, 4-O-methyl glucuronoxylan is a principal hemicellulose component of secondary cell walls. nih.govucr.edu The xylan backbone in these species is characteristically substituted at the O-2 position with either α-D-glucuronic acid (GlcA) or 4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA). ucr.edu For instance, in Arabidopsis, there is approximately one uronic acid substituent for every eight xylose residues, with the ratio of GlcA to 4-O-MeGlcA being about 1:3. ucr.edu The fundamental enzymatic machinery, including homologs of the IRX (IRREGULAR XYLEM), GUX, and GXMT genes, appears to be conserved, suggesting a common ancestral pathway for glucuronoxylan synthesis in eudicots. slu.se

Grasses (commelinid monocots) also have xylans as a major component of both primary and secondary cell walls, but their structures differ significantly from those in eudicots. oup.com A key difference is the general absence of the specific tetrasaccharide sequence at the reducing end of the xylan chain that is characteristic of dicots and gymnosperms. nih.govoup.com

A significant evolutionary marker is the O-methylation of the GlcA residues. The avascular moss Physcomitrella patens, a representative of early diverging land plants (bryophytes), synthesizes a glucuronoxylan that completely lacks 4-O-methylated GlcA residues. ucr.edu This finding suggests that the ability to methylate the glucuronic acid side chains of xylan evolved with the emergence of vascular plants (tracheophytes). ucr.edu The GUX gene family, responsible for the initial GlcA substitution, is present across a wide range of plant species, but the number of GUX genes varies, pointing to a complex evolutionary history involving divergent and birth-and-death models. nih.gov This suggests that while the core function of adding GlcA is ancient, the subsequent methylation step is a more recent evolutionary adaptation associated with the development of lignified secondary cell walls in vascular plants.

| Plant Lineage | Representative Species | Key Features of Xylan Side Chains |

| Eudicots | Arabidopsis thaliana, Populus | Xylan backbone substituted with α-D-GlcA and 4-O-MeGlcA. ucr.edu |

| Gymnosperms | --- | Contain arabinoglucuronoxylans. oup.com Share a conserved reducing-end tetrasaccharide with dicots. nih.gov |

| Monocots (Grasses) | --- | Abundant xylan in primary and secondary walls; lack the reducing-end tetrasaccharide found in dicots. nih.govoup.com |

| Bryophytes (Mosses) | Physcomitrella patens | Produces glucuronoxylan that lacks 4-O-methylated GlcA residues. ucr.edu |

Structural and Functional Contributions of 4 O Methyl Beta D Glucuronic Acid in Plant Biopolymers

Integration and Linkage Patterns within Hemicellulose Architectures

4-O-methyl-beta-D-glucuronic acid is a significant component of hemicellulose, particularly glucuronoxylan (GX), which is one of the main biopolymers in the secondary cell walls of eudicotyledonous plants. nih.govwustl.edupnas.orgnih.gov This acidic sugar residue plays a critical role in the intricate architecture of the plant cell wall, influencing its physical properties and biological functions. pnas.orgucr.eduresearchgate.net In vascular plants, the presence of 4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA) is a common feature of glucuronoxylans. nih.govresearchgate.netpnas.org

The primary structure of glucuronoxylan in hardwoods and plants like Arabidopsis thaliana consists of a linear backbone of β-1,4-linked D-xylosyl (Xyl) residues. nih.govresearchgate.netpnas.org The this compound moiety, along with its unmethylated form, D-glucuronic acid (GlcA), is typically attached as a side chain. nih.govresearchgate.net Research has firmly established that these uronic acid residues are predominantly linked to the xylan (B1165943) backbone via an α-1,2-glycosidic bond to the xylosyl units. nih.govpnas.orgnih.govpnas.orgnih.gov In Arabidopsis, for instance, approximately one out of every eight xylose residues is substituted with a uronic acid at the O-2 position, with the ratio of GlcA to 4-O-MeGlcA being about 1:3. nih.govresearchgate.netpnas.org This specific linkage is catalyzed by enzymes in the Golgi apparatus after the glucuronic acid has been added to the growing xylan chain. nih.govpnas.orgnih.gov

Table 1: Linkage and Abundance of 4-O-MeGlcA in Arabidopsis Glucuronoxylan

| Feature | Description | Source(s) |

| Backbone | Linear chain of β-1,4-linked β-D-xylosyl residues. | nih.govresearchgate.netpnas.org |

| Side Chain | 4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA). | nih.govresearchgate.netpnas.org |

| Linkage Type | α-1,2-glycosidic bond to xylosyl residues. | nih.govpnas.orgnih.govpnas.org |

| Substitution Frequency | Approximately one uronic acid per eight xylosyl residues. | nih.govresearchgate.netpnas.org |

| Methylation Ratio | The ratio of GlcA to 4-O-MeGlcA is approximately 1:3. | nih.govresearchgate.netpnas.org |

The structural integrity of the plant cell wall arises from a complex network of interactions between cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govresearchgate.net The substitution pattern of the xylan backbone, including the presence of 4-O-MeGlcA, is crucial in modulating these interactions. The ability to selectively manipulate the O-methylation of polysaccharides like glucuronoxylan presents an opportunity to control the interactions between biopolymers within the cell wall. nih.govucr.edu While the precise conformational changes induced by the 4-O-methyl group are complex, this modification is thought to influence how glucuronoxylan associates with cellulose microfibrils and lignin. nih.gov The post-synthetic acetylation of the xylan backbone, which often occurs on xylosyl residues also substituted with 4-O-MeGlcA, is essential for the effective bonding of xylan with cellulose. researchgate.net

The 4-O-methylation of glucuronic acid appears to be a defining characteristic of vascular plants. nih.govresearchgate.net Evidence for its importance in secondary cell walls comes from comparative studies. For example, 4-O-MeGlcA has been identified in all glucuronoxylans isolated from vascular plants. nih.govresearchgate.netpnas.org In contrast, the non-vascular moss Physcomitrella patens, which does not form lignified secondary cell walls, produces a glucuronoxylan that lacks these O-methylated glucuronic acid residues. nih.govucr.eduresearchgate.net This suggests that the introduction of 4-O-methylation on glucuronoxylan was a significant evolutionary step that facilitated the development of the robust secondary cell walls characteristic of vascular plants. nih.govucr.eduresearchgate.net

Influence on Lignin Monomer Composition and Cell Wall Recalcitrance

Studies using Arabidopsis mutants with reduced levels of 4-O-methylation in their glucuronoxylan have revealed a direct correlation between this modification and lignin structure. nih.govpnas.orgresearchgate.net In plants where the gene responsible for this methylation (GXMT1) is mutated, the degree of 4-O-methylation is reduced by as much as 75%. nih.govpnas.orgnih.gov This reduction is associated with a significant change in lignin monomer composition, specifically an increase in syringyl (S) lignin and a decrease in guaiacyl (H) lignin. nih.gov This suggests a competitive relationship for the methyl group donor, S-adenosyl-L-methionine, between glucuronoxylan and lignin biosynthesis. nih.gov

Furthermore, the decrease in 4-O-methylation of glucuronoxylan leads to a reduction in cell wall recalcitrance. nih.govpnas.org Cell walls from the gxmt1-1 mutant plants showed an increased release of glucuronoxylan during mild hydrothermal pretreatment. nih.govpnas.orgnih.govresearchgate.net This indicates that the 4-O-methyl group strengthens the association of glucuronoxylan within the cell wall matrix, and its absence makes the hemicellulose more easily extractable. nih.gov This finding highlights the potential for modifying polysaccharide O-methylation as a strategy to engineer plant biomass for improved conversion into biofuels and other bioproducts. nih.govpnas.orgnih.gov

Table 2: Effects of Reduced 4-O-Methylation on Cell Wall Properties in Arabidopsis gxmt1-1 Mutant

| Parameter | Observation in gxmt1-1 Mutant | Implication | Source(s) |

| Glucuronoxylan Methylation | 75% reduction in 4-O-methylation. | Altered hemicellulose structure. | nih.govpnas.orgnih.govresearchgate.net |

| Lignin Composition | ~20% increase in overall lignin methylation (increased S lignin, decreased H lignin). | Shift in metabolic flux or altered polymer interactions. | nih.gov |

| Cell Wall Recalcitrance | Increased release of glucuronoxylan during hydrothermal pretreatment. | Reduced biomass recalcitrance. | nih.govpnas.orgnih.govresearchgate.net |

Biological Functions Beyond Structural Integrity (e.g., Substrate Discrimination for Enzymes)

Beyond its structural role, the 4-O-methyl group on glucuronic acid residues serves as a critical recognition marker for specific enzymes, demonstrating a key biological function in substrate discrimination. nih.gov This is particularly evident in the context of microbial degradation of xylan.

The complete enzymatic hydrolysis of xylan requires a suite of enzymes, including α-glucuronidases, which cleave the uronic acid side chains. nih.gov These enzymes are classified into different glycoside hydrolase (GH) families. Research on α-glucuronidases from GH family 67 has shown that these enzymes have a strict requirement for the 4-O-methyl group. nih.gov For example, the GH67 α-glucuronidase from Bacillus halodurans C-125 (BhGlcA67) can hydrolyze aldouronic acids containing a 4-O-MeGlcA side chain but is completely inactive on substrates with an unmethylated GlcA side chain. nih.gov This indicates that the enzyme's catalytic pocket is specifically structured to accommodate the methyl group, making its presence indispensable for substrate binding and catalysis. nih.gov Similarly, the α-glucuronidase from Cellvibrio mixtus acts on 4-O-methyl-d-glucuronoxylooligosaccharides but not on the larger polymer. asm.org

This high degree of specificity suggests that the 4-O-methylation of glucuronic acid in plant xylans may serve a biological purpose in mediating or preventing enzymatic degradation, potentially as a defense mechanism or as a way to regulate cell wall metabolism. nih.gov

Table 3: Substrate Specificity of Bacillus halodurans GH67 α-Glucuronidase

| Substrate | Enzyme Activity | Conclusion | Source(s) |

| Oligosaccharide with 4-O-MeGlcA side chain | Active (hydrolysis occurs) | The 4-O-methyl group is recognized by the enzyme. | nih.gov |

| Oligosaccharide with GlcA side chain | Inactive (no hydrolysis) | The 4-O-methyl group is indispensable for enzyme activity. | nih.gov |

Enzymatic Degradation and Bioconversion Pathways of 4 O Methyl Beta D Glucuronic Acid Containing Polysaccharides

Enzyme Systems for Hydrolysis and Debranching of Glucuronoxylans

The breakdown of glucuronoxylans is a multi-step process involving a consortium of glycoside hydrolase enzymes. nih.gov The primary enzymes responsible for cleaving the main xylan (B1165943) backbone are endo-1,4-β-xylanases (EC 3.2.1.8) and β-D-xylosidases (EC 3.2.1.37). nih.gov However, the presence of side chains, such as the 4-O-methyl-α-D-glucuronic acid groups, sterically hinders the action of these enzymes, making the polymer resistant to complete hydrolysis. nih.govnih.gov To overcome this, debranching enzymes are required to remove these decorations. nih.gov

The key debranching enzymes are α-glucuronidases (EC 3.2.1.139), which specifically hydrolyze the α-1,2-glycosidic bond between the glucuronic acid moiety and the xylose residue on the xylan backbone. libios.fr This action exposes the xylan chain, allowing xylanases and xylosidases to proceed with the degradation of the polymer into its constituent monosaccharides. nih.govnih.gov

Mechanisms and Specificity of α-Glucuronidases (e.g., Glycoside Hydrolase Family 67)

α-Glucuronidases are classified into several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database, most notably GH67 and GH115. nih.gov These families differ in their substrate specificity. GH115 enzymes can act on both polysaccharides and oligosaccharides, cleaving MeGlcA side chains from internal positions of the xylan polymer. nih.govnih.gov In contrast, GH67 enzymes are typically exo-acting, meaning they specifically hydrolyze MeGlcA or glucuronic acid (GlcA) side chains from the non-reducing end of xylo-oligosaccharides, but not from the intact polysaccharide chain. nih.govnih.govasm.org

The enzymes in the GH67 family are inverting glycosidases, utilizing a single-displacement mechanism to hydrolyze the glycosidic bond. cazy.org They possess a (β/α)8 barrel structure, a common fold for glycoside hydrolases. cazy.org

The 4-O-methyl group on the glucuronic acid moiety is a critical determinant for substrate recognition and binding by many GH67 α-glucuronidases. nih.gov Research on the GH67 enzyme from Bacillus halodurans C-125 (BhGlcA67) demonstrated this strict specificity. nih.gov This enzyme was shown to act only on xylo-oligosaccharides substituted with 4-O-methyl-glucuronic acid (MeGlcA³Xyl₃) and showed no activity on substrates containing unsubstituted glucuronic acid (GlcA³Xyl₃) or on polymeric glucuronoxylans. nih.gov This indicates that the enzyme's active site is structured to specifically accommodate the methylated substrate, making the 4-O-methyl modification indispensable for its catalytic activity. nih.gov Similarly, the GH67 α-glucuronidase from Cellvibrio japonicus showed a much higher affinity for MeGlcA over GlcA. nih.gov

The high substrate specificity of GH67 enzymes is dictated by the architecture of their active site. Structural analysis and sequence alignments suggest that these enzymes have a catalytic pocket designed to accommodate the 4-O-methyl group of the MeGlcA substrate. nih.gov In the GH67 α-glucuronidase from Cellvibrio japonicus (CjGlcA67A), kinetic studies revealed that the enzyme has a significantly higher affinity for MeGlcA (Ki = 0.54 mM) compared to GlcA (Ki = 3.84 mM), which is attributed to the recognition of the 4-O-methyl group. nih.gov

Mutational studies have identified specific amino acid residues that are crucial for this recognition. For instance, in CjGlcA67A, the residue Val-210 was found to have a detrimental effect on substrate binding. nih.gov Mutating this valine to smaller residues like alanine (B10760859) (V210A) or serine (V210S) significantly decreased the enzyme's catalytic efficiency (kcat/Km) for a synthetic substrate containing MeGlcA, highlighting its role in creating a precise binding pocket. nih.gov The structure of GH67 enzymes from Pseudomonas cellulosa and Cellvibrio mixtus indicates that their active sites are not open clefts, which is typical for endo-acting enzymes, but rather pockets that interact specifically with the aglycone sugar of the target glycosidic bond. asm.org

Glycoside hydrolases are a vast group of enzymes categorized into families based on amino acid sequence similarity, which reflects their evolutionary origins and structural folds. nih.gov Enzymes within the same family or higher-level clan share a common evolutionary ancestor and typically have the same catalytic mechanism and active site composition. nih.gov α-Glucuronidases are found in families GH4, GH67, and GH115. nih.gov

Phylogenetic analysis of GH67 enzymes reveals conserved sequence motifs that are critical for their structure and function. The conservation of residues within the active site, particularly those involved in recognizing the 4-O-methyl group, underscores the specialized evolutionary path of these enzymes to handle specific modifications in plant hemicellulose. nih.gov The sequence and structural differences between GH67 and GH115 families explain their different modes of action (exo- vs. endo-acting), reflecting distinct evolutionary strategies for glucuronoxylan degradation. nih.gov

Synergistic Actions with Xylanases and other Glycoside Hydrolases for Complete Xylan Conversion

The efficient enzymatic breakdown of complex heteroxylans like glucuronoxylan is not achievable by a single enzyme but relies on the synergistic cooperation of a suite of enzymes. nih.govnih.gov The removal of MeGlcA side chains by α-glucuronidases is a prerequisite for the subsequent action of endo-xylanases and β-xylosidases on the xylan backbone. nih.gov

Table 1: Synergistic Effect of α-Glucuronidase on Xylan Hydrolysis

| Enzyme Combination | Substrate | Observed Effect | Reference |

| Xylanase + DEG75-AG (α-Glucuronidase) | Birchwood Xylan | Twofold increase in hydrolysis compared to xylanase alone. | nih.gov |

| Xyn2A (GH11 Xylanase) + AguA (GH67 α-Glucuronidase) | Beechwood Xylan | 1.1-fold increase in reducing sugar release. | nih.gov |

| TtGE15A (Glucuronoyl Esterase) + AxyAgu115A (α-Glucuronidase) | LCCs from Birchwood | MeGlcA release increased from 61% to 95%. | nih.gov |

LCCs: Lignin-carbohydrate complexes

Biocatalytic Production of Value-Added Chemical Derivatives

The enzymatic machinery used to deconstruct glucuronoxylans can also be harnessed for biocatalytic processes to produce valuable chemicals. Biocatalysis, the use of enzymes to perform chemical transformations, offers advantages of high specificity and mild reaction conditions. nih.gov

A notable example is the production of 4-O-methyl-D-glucaric acid from glucuronoxylan. researchgate.net An enzymatic pathway was developed combining a GH115 α-glucuronidase from Amphibacillus xylanus (AxyAgu115A) and a gluco-oligosaccharide oxidase from Sarocladium strictum (GOOX). researchgate.net In this two-enzyme system, the α-glucuronidase first cleaves and releases 4-O-methyl-D-glucuronic acid from the glucuronoxylan polymer. Subsequently, the oxidase converts the released 4-O-methyl-D-glucuronic acid into 4-O-methyl-D-glucaric acid, achieving a conversion yield of 62%. researchgate.net Dicarboxylic acids like glucaric acid have applications as detergent builders and in biopolymer synthesis. researchgate.net This biocatalytic approach represents a sustainable method for converting a component of hemicellulose waste into a value-added chemical. researchgate.net

Table 2: Biocatalytic Production of 4-O-methyl-D-glucaric acid

| Enzyme(s) | Substrate | Product | Yield | Reference |

| AxyAgu115A (α-glucuronidase) + GOOX-Y300A (oxidase) | Glucuronoxylan | 4-O-methyl-D-glucaric acid | 62% (0.62 g/g) | researchgate.net |

Enzymatic Conversion to 4-O-Methyl-D-glucaric Acid

Kinetic and Mechanistic Studies of Enzyme Action

Understanding the kinetics and catalytic mechanisms of the enzymes involved is fundamental to optimizing the bioconversion process. In vitro assays and computational modeling provide critical insights into substrate specificity, catalytic efficiency, and enzyme-ligand interactions, paving the way for targeted protein engineering. researchgate.netrug.nlnih.gov

The catalytic properties of the key enzymes have been extensively characterized through in vitro assays. For uronic acid oxidase from Citrus sinensis (URAOCs3), activity was measured using a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide formed during the oxidation reaction. rug.nl

Studies on purified recombinant URAOCs3 revealed its high specificity for uronic acids. rug.nlresearchgate.net The enzyme showed the highest activity with galacturonic acid and glucuronic acid, with negligible activity on other carbohydrates. rug.nlresearchgate.net The optimal pH for URAOCs3 activity was determined to be 7.0. rug.nl

Kinetic parameters for URAOCs3 and GOOX variants have been determined, quantifying their efficiency. For instance, site-directed mutagenesis of the GOOX enzyme from Sarocladium strictum at position W351 resulted in variants with significantly altered kinetic properties, including increased kcat values and reduced substrate inhibition, which can be advantageous in industrial processes with high substrate concentrations. nih.gov

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |

|---|---|---|---|---|---|

| URAOCs3 from Citrus sinensis | Galacturonic acid | 4.2 ± 0.1 | 35.5 ± 0.6 | 8.5 | rug.nl |

| Glucuronic acid | 8.9 ± 0.5 | 160 ± 20 | 18.0 | rug.nl | |

| GOOX-Y300A from Sarocladium strictum | 4-O-Methyl-D-glucuronic acid | 21 ± 2 | N/A | N/A | researchgate.net |

Note: N/A indicates data not available in the cited sources. The kinetic parameters for URAOCs3 were measured at 25°C in 50 mM KPi, pH 7.0. rug.nl The Km for GOOX-Y300A was determined at 40°C in 0.3 M Tris buffer, pH 8. researchgate.net

Computational approaches, including molecular docking and structural analysis, have been instrumental in elucidating the mechanisms behind enzyme specificity and activity. These in silico methods complement experimental data and guide protein engineering efforts.

For the gluco-oligosaccharide oxidase (GOOX) from Sarocladium strictum, docking studies were performed to understand why the GOOX-Y300A variant had improved activity towards 4-O-methyl-D-glucuronic acid (MeGlcA). researchgate.net The analysis revealed that in the wild-type enzyme, the bulky tyrosine residue (Y300) sterically hindered the methyl group of MeGlcA. researchgate.net Replacing tyrosine with a smaller alanine residue (Y300A) created more space in the active site, allowing MeGlcA to form six favorable hydrogen bonds, compared to only four in the wild-type enzyme. researchgate.net This improved binding explains the variant's enhanced conversion efficiency. researchgate.net

Similarly, the crystal structure of the uronic acid oxidase from Citrus sinensis (URAOCs3) was determined, providing a detailed view of its active site. rug.nlresearchgate.net This structural information, combined with biochemical characterization, explains the enzyme's exquisite selectivity for uronic acids and provides a solid foundation for its further development as an industrial biocatalyst. researchgate.netrug.nl

Advanced Analytical and Spectroscopic Methodologies for 4 O Methyl Beta D Glucuronic Acid Research

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of 4-O-methyl-beta-D-glucuronic acid from complex mixtures, such as those derived from the hydrolysis of plant cell wall polysaccharides.

Ultra-Performance Liquid Chromatography (UPLC) for Monosaccharide Composition Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid and high-resolution analysis of monosaccharide compositions, including this compound. This technique offers significant advantages in terms of speed, sensitivity, and resolution compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net

A key application of UPLC is in the analysis of plant cell wall polysaccharides. A developed UPLC method allows for the complete separation of a mixture of ten common monosaccharides found in plant cell walls, including 4-O-methyl-D-glucuronic acid, within a short analysis time of 7 minutes. researchgate.net This method demonstrates excellent reproducibility, with relative standard deviations for retention time and peak area values being less than 1%. researchgate.net Furthermore, it provides linearity over a broad dynamic range (0.02–2000 mg l−1), showcasing its suitability for both trace and bulk analysis. researchgate.net The migration from HPLC to UPLC systems can significantly reduce analysis times, for instance, from 45 minutes to 17 minutes, while simultaneously improving the resolution between critical peak pairs. UPLC, when coupled with mass spectrometry (UPLC-MS), can be used for the rapid and direct analysis of carbohydrates without the need for derivatization. waters.com

The enhanced separation capabilities of UPLC are also valuable in the quality control of glycoprotein (B1211001) therapeutics, where accurate monosaccharide content information is often required by regulatory agencies. By derivatizing glycan hydrolysates with a fluorescent label such as 2-aminobenzoic acid (2-AA), UPLC can effectively separate individual monosaccharides for quantification.

Gas Chromatography (GC) Coupled with Acid Methanolysis and Silylation for Quantitative Analysis

Gas Chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is a well-established and robust method for the quantitative analysis of monosaccharides like this compound. This technique typically involves a series of derivatization steps to increase the volatility of the sugar molecules.

The standard procedure involves acid methanolysis to hydrolyze the polysaccharide and convert the monosaccharides into their corresponding methyl glycosides. cabidigitallibrary.orgnih.gov This is followed by silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, to make the compounds sufficiently volatile for GC analysis. cabidigitallibrary.org The resulting partially methylated alditol acetate (B1210297) (PMAA) derivatives can then be separated and quantified by GC-MS. scielo.brmdpi.com This derivatization process allows for the identification of both neutral and acidic monosaccharides. unirioja.es

GC-MS analysis provides not only quantitative data but also structural information based on the fragmentation patterns of the derivatized sugars in the mass spectrometer. cabidigitallibrary.org The position of the TMS group can indicate the original linkage position of the sugar within the polysaccharide. cabidigitallibrary.org While powerful, both colorimetric methods and gas chromatography after methanolysis and acetylation can be affected by incomplete hydrolysis and degradation of the products. nih.gov However, by combining these methods, a more complete quantification of all individual uronic acid types can be achieved. nih.gov

The quantitative analysis of monosaccharide composition using GC is a multistep procedure that has been successfully applied to various complex samples, including grape polysaccharides. unirioja.es The method requires careful calibration with sugar standards to ensure accuracy. unirioja.es

| Feature | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) with Derivatization |

| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Separation of volatile compounds in a gaseous mobile phase. Requires derivatization (methanolysis, silylation) to increase analyte volatility. |

| Speed | Fast analysis times, often under 10 minutes. researchgate.net | Longer sample preparation time due to derivatization, but GC run times can be relatively short. |

| Resolution | High resolution, allowing for the separation of complex mixtures of monosaccharides. researchgate.net | Good resolution for derivatized monosaccharides. mdpi.com |

| Sensitivity | High sensitivity, suitable for trace analysis. researchgate.net | High sensitivity, especially when coupled with a flame ionization detector (FID) or mass spectrometer (MS). unirioja.es |

| Sample Preparation | Can be direct for some applications (UPLC-MS) waters.com or may require derivatization (e.g., fluorescent labeling). | Requires multi-step derivatization (hydrolysis, reduction, acetylation). cabidigitallibrary.orgscielo.br |

| Information Provided | Primarily quantitative composition. researchgate.net | Quantitative composition and structural information (linkage analysis) from mass spectrometry data. cabidigitallibrary.org |

| Typical Application | Rapid analysis of monosaccharide composition in plant cell walls and glycoproteins. researchgate.net | Detailed quantitative and structural analysis of polysaccharides. cabidigitallibrary.orgunirioja.es |

Thin Layer Chromatography (TLC) for Reaction Mixture Separation

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid technique for the separation of compounds in a mixture, making it a valuable tool in the study of this compound. nih.gov It is particularly useful for monitoring the progress of chemical reactions and for the preliminary analysis of reaction mixtures. nih.gov

In the context of carbohydrate chemistry, TLC can be used to separate acidic carbohydrates, including uronic acids, which can be challenging due to their polar nature. researchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent system). khanacademy.org For acidic carbohydrates, specialized solvent systems and visualization reagents are often employed. researchgate.net For instance, a modified diphenylamine–aniline–phosphoric acid reagent has been shown to be effective for detecting various glycoconjugates separated by TLC. researchgate.net

TLC has been successfully used for the analysis of acidic monosaccharides, disaccharides, and oligosaccharides derived from natural sources. researchgate.net It can also be applied to the analysis of derivatized uronic acids liberated from the hydrolysis of glycosaminoglycans. researchgate.net While TLC is generally considered a qualitative or semi-quantitative technique, high-performance TLC (HPTLC) can provide more accurate and precise quantitative results. analyticaltoxicology.com

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural elucidation of this compound and the polysaccharides in which it resides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of compounds in solution. jchps.commdpi.com For this compound, NMR is crucial for confirming its structure and for determining its presence and linkage within a polysaccharide chain. nih.govnih.gov

Both ¹H and ¹³C NMR spectroscopy are employed. The chemical shifts and coupling constants of the protons and carbons in the sugar ring provide a unique fingerprint of the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are essential for assigning all the signals in the spectrum and for determining the connectivity between different sugar residues in a polysaccharide. mdpi.comnih.gov

NMR can be used to determine the molar proportions of different monosaccharides in a polysaccharide, including the ratio of D-Xylose to 4-O-methyl-D-glucuronic acid in glucuronoxylans. nih.gov It is also a valuable tool for studying the conformation of polysaccharides in solution. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a particularly useful and direct method for determining the extent of methylation of glucuronic acid (GlcA) residues within a polysaccharide. The presence of the methyl group at the O-4 position of the glucuronic acid residue gives rise to a distinct signal in the ¹H NMR spectrum, typically in the range of 3.4-3.6 ppm.

The integration of this methyl proton signal relative to the integration of other characteristic signals in the polysaccharide backbone, such as the anomeric protons, allows for the quantification of the degree of methylation. This approach has been successfully applied to determine the proportion of L-iduronic acid (IdoA) and D-glucuronic acid (GlcA) residues in chondroitin (B13769445) sulfate (B86663)/dermatan sulfate hybrid chains. nih.gov In these complex polysaccharides, the proton signals of the N-acetyl group of N-acetyl-D-galactosamine can be clearly distinguished and integrated, providing a reliable reference for quantification. nih.gov

Furthermore, ¹H NMR has been used to analyze the structural features of various glycosaminoglycans, where the chemical shifts of specific protons can provide information about the type of hexosamine, the sulfation pattern, and the nature of the adjacent uronic acid. researchgate.net For instance, the chemical shift of the anomeric proton of a sugar residue is sensitive to its linkage and the nature of the neighboring sugar.

| Proton | Typical Chemical Shift (ppm) | Information Provided |

| Anomeric Proton (H-1) | ~4.4 - 5.5 | Indicates the α or β configuration of the glycosidic linkage. Sensitive to the linkage position and neighboring residues. researchgate.net |

| Methyl Protons (-OCH₃) | ~3.4 - 3.6 | A distinct singlet signal confirming the presence of the 4-O-methyl group. Its integration is used for quantification. |

| Ring Protons (H-2 to H-5) | ~3.2 - 4.2 | Complex overlapping signals that can be resolved using 2D NMR techniques to confirm the sugar identity and conformation. nih.gov |

| N-Acetyl Protons (-NHCOCH₃) | ~2.0 - 2.2 | In aminoglycans, this signal can serve as an internal reference for quantification. nih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and structure of molecules, making it invaluable for the analysis of complex carbohydrates and their enzymatic modifications.

LC-ESI-MS combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. creative-biolabs.com This technique is particularly well-suited for assessing the activity of enzymes like methyltransferases, which are responsible for the 4-O-methylation of glucuronic acid residues in xylan (B1165943). By separating the reaction products using LC and then analyzing their mass-to-charge ratio with ESI-MS, researchers can quantify the extent of methylation and study the substrate specificity of these enzymes. nih.govnih.gov The optimization of ESI-MS parameters is crucial for achieving high sensitivity, especially when dealing with complex biological samples. chromatographyonline.com For example, studies have used LC-ESI-MS to analyze the site-specificity of protein modification by glucose and methylglyoxal, demonstrating the power of this technique in pinpointing specific modification sites within a biomolecule. researchgate.net

| Technique | Application | Key Advantages | Reference |

| LC-ESI-MS | Assessment of methyltransferase activity | High sensitivity and specificity for detecting and quantifying methylated products in complex mixtures. | creative-biolabs.comnih.govnih.gov |

| LC-ESI-MS | Site-specific analysis of biomolecule modification | Provides precise information on the location of modifications within a larger molecule. | researchgate.net |

MALDI-TOF-MS is a soft ionization technique that is highly effective for the analysis of large, non-volatile molecules like polysaccharides and glycoproteins. researchgate.netnih.govmdpi.com In the context of this compound research, MALDI-TOF-MS is used to analyze the structure of complex glycans containing this modified sugar. researchgate.net The technique allows for the determination of the molecular weight of the glycan, as well as information about its branching patterns and the presence of various substituents. mpg.de The choice of matrix is critical for successful MALDI-MS analysis of glycans, as it can influence the ionization efficiency and prevent the loss of labile groups. researchgate.net This method has been instrumental in characterizing the N-glycan profiles of various organisms and in understanding the structural diversity of complex carbohydrates. mpg.de

| Technique | Application | Key Features | Reference |

| MALDI-TOF-MS | Analysis of complex glycan structures | Provides molecular weight and structural information for large, non-volatile carbohydrates. | researchgate.netnih.govmdpi.comresearchgate.net |

| MALDI-TOF-MS | Glycan profiling | Enables the characterization and comparison of glycan structures from different sources. | mpg.de |

Fourier-Transform Infrared (FTIR) Spectroscopy for Xylan Characterization

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample. mdpi.com In the study of xylans containing this compound, FTIR is used to identify the characteristic vibrations of the different chemical bonds within the polysaccharide. mdpi.commdpi.com The FTIR spectrum of xylan typically shows a broad absorption band around 3400 cm-1 corresponding to the stretching of hydroxyl (O-H) groups, and peaks in the region of 1600-1700 cm-1 which can be attributed to the C=O stretching of the uronic acid carboxyl group. mdpi.com The presence of the methyl ether group in this compound can also be detected through specific C-H stretching and bending vibrations. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3436 | O-H stretching | mdpi.com |

| ~2929 | C-H stretching | mdpi.com |

| 1600-1700 | C=O stretching of uronic acid | mdpi.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) in Studies of Hemicellulose Depolymerization

TGA measures the change in mass of a sample as it is heated at a constant rate. soton.ac.uk This technique is particularly useful for studying the thermal decomposition of hemicellulose, including xylans containing this compound. mdpi.com The TGA thermogram provides information about the thermal stability of the polysaccharide and the different stages of its decomposition. Hemicellulose typically decomposes at lower temperatures than cellulose (B213188), with a major weight loss stage occurring between 200 and 350 °C. The presence of substituents like this compound can influence the thermal stability and decomposition profile of the xylan. By analyzing the TGA data, researchers can gain insights into the kinetics of hemicellulose depolymerization and the mechanisms of its thermal breakdown.

| Technique | Application | Key Information Provided | Reference |

| Thermogravimetric Analysis (TGA) | Study of hemicellulose depolymerization | Thermal stability, decomposition temperatures, and kinetics of thermal breakdown. | mdpi.comsoton.ac.uk |

Synthesis and Derivatization in Academic Investigations

Chemical Synthesis of 4-O-Methyl-beta-D-glucuronic Acid and its Oligosaccharide Derivatives

The chemical synthesis of this compound and its oligosaccharide derivatives is a complex process that has been approached through various strategies. These methods are essential for producing these molecules for research, as they are important components of xylans in hardwoods and various plant glucuronoxylans. researchgate.netscbt.com

Approaches for Aldobiouronic Acid Derivative Synthesis as Structural Models

A key area of focus has been the synthesis of aldobiouronic acid derivatives, which serve as structural models for more complex polysaccharides. One improved synthesis method involves the reaction of 1,3,4-tri-O-acetyl-alpha-D-xylopyranose with methyl 2,3-di-O-benzyl-1-chloro-1-deoxy-4-O-methyl-alpha,beta-D-glucopyranuronate in the presence of silver trifluoromethanesulfonate. nih.gov This reaction is highly stereoselective, yielding the alpha-linked aldobiouronic acid derivative in high yield after subsequent chemical modifications. nih.gov The resulting derivative can be further modified, for instance, by converting it into a glycosyl chloride and reacting it with p-nitrophenol to produce a p-nitrophenyl glycoside derivative suitable for linking to proteins. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

| 1,3,4-tri-O-acetyl-alpha-D-xylopyranose | Methyl 2,3-di-O-benzyl-1-chloro-1-deoxy-4-O-methyl-alpha,beta-D-glucopyranuronate | Silver trifluoromethanesulfonate | Alpha-linked aldobiouronic acid derivative | 86% |

Stereocontrolled Glycosylation Strategies for Specific Linkages

Achieving specific stereochemistry in glycosidic linkages is a significant challenge in carbohydrate synthesis. For glucuronic acid derivatives, several strategies have been developed to control the formation of either alpha (α) or beta (β) linkages.

The choice of protecting groups on the glucuronic acid donor molecule plays a critical role in directing the stereochemical outcome of the glycosylation reaction. For instance, the use of a 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group can lead to stereocontrolled formation of 1,2-trans, 1,2-cis, and β-2,6-dideoxy glycosidic linkages due to its dual-participation effect. universiteitleiden.nl In another approach, hydrogen bond-mediated aglycone delivery (HAD) has been shown to be a promising method for achieving α-directing stereocontrol in glucuronidation reactions, with a 4-O-picoloyl donor providing a significantly higher α:β ratio compared to other donors. nih.gov

Conversely, participating acyl groups at the C-2 position of a glucosyl donor generally favor the formation of 1,2-trans-glycosides. acs.org However, certain glucuronic acid donors, when reacted with specific reagents, can yield exclusively the 1,2-cis-glycoside, a stereoselectivity attributed to the participation of the C-6 group. acs.org The development of various glucuronic acid donors has been a focus, as the traditional methods often have drawbacks that need to be overcome to achieve regio- and stereoselective synthesis of complex oligosaccharides. nih.gov

Preparation of Research-Grade Standards and Labeled Compounds

High-purity standards of 4-O-methyl-D-glucuronic acid are essential for analytical purposes, such as in high-performance liquid chromatography (HPLC) analysis for kinetic studies. researchgate.net The synthesis of this compound has been reported, though early methods often resulted in low yields and limited information on purity. researchgate.net More recent synthetic approaches have aimed to overcome these limitations. researchgate.net

Deuterium-labeled analogs, such as 4-O-Methyl-D-glucuronic Acid-D3, are valuable as internal standards in analytical and pharmacokinetic research. veeprho.com These stable isotope-labeled compounds enhance the accuracy of mass spectrometry and liquid chromatography, allowing for precise quantification of the analyte in biological samples. veeprho.com This is particularly useful in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com

| Labeled Compound | Application | Analytical Technique |

| 4-O-Methyl-D-glucuronic Acid-D3 | Internal standard for analytical and pharmacokinetic research | Mass spectrometry, Liquid chromatography |

Biochemical Synthesis of Modified Glucuronic Acid Structures for Research Probes

Biocatalysis is emerging as a promising and environmentally friendly alternative to chemical synthesis for producing D-glucuronic acid and its derivatives. nih.govresearchgate.net This approach utilizes enzymes, multi-enzyme cascades, whole-cell catalysis, and co-culture systems. nih.gov Enzyme engineering strategies, such as immobilization, mutation, and high-throughput screening, are being explored to improve the efficiency of these biological production methods. nih.gov

In the context of creating research probes, aryl glucuronides have been investigated as potential probes for heparanase, an enzyme involved in various physiological and pathological processes. nih.gov The synthesis of these probes can be achieved through acid-catalyzed glycosidation between a trichloroacetimidate-activated glucuronic acid donor and various phenols. nih.gov

Furthermore, the biochemical machinery of organisms can be harnessed to produce modified glucuronic acid structures. For example, in Arabidopsis, a glucuronoxylan methyltransferase (GXMT) specifically catalyzes the 4-O-methylation of glucuronic acid residues on the xylan (B1165943) backbone. ucr.edu This enzyme, a member of the domain of unknown function (DUF) 579 protein family, transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of α-D-glucopyranosyluronic acid residues. ucr.edu Understanding and utilizing such enzymes could provide a route to the in vivo or in vitro synthesis of specifically modified glucuronic acid-containing polysaccharides for research purposes.

Advanced Research Applications and Future Trajectories

Engineering of Plant Biomass for Enhanced Biorefinery Potential

The presence of 4-O-methyl-beta-D-glucuronic acid side chains on the xylan (B1165943) backbone of hemicellulose is a significant factor in the recalcitrance of plant biomass to degradation. This has spurred research into genetically engineering plants to create biomass that is more amenable to processing in biorefineries. The overarching goal is to reduce the complexity and cost of breaking down plant cell walls into valuable sugars and other chemical precursors.

Modulating the O-methylation of polysaccharides, specifically the 4-O-methylation of glucuronic acid residues in xylan, is a key strategy for enhancing biomass utilization. The methyl group on these residues is known to impede the enzymatic hydrolysis of xylan, a critical step in biofuel and biochemical production. Research efforts are directed towards understanding and controlling the enzymes responsible for this methylation in plants. By identifying and manipulating the genes encoding these methyltransferases, it is possible to grow plants with reduced xylan methylation. This alteration can lead to a biomass that is more easily broken down, thus improving the efficiency of biorefinery processes.

Discovery and Engineering of Novel Enzymes for Lignocellulosic Valorization

A critical area of research is the discovery and engineering of enzymes capable of efficiently breaking down the complex structure of lignocellulose. For the valorization of xylan, enzymes that can cleave the this compound side chains are of particular interest.

Recent discoveries include alpha-glucuronidases, such as AxyAgu115A from Amphibacillus xylanus, which can effectively release 4-O-methyl-D-glucuronic acid from the xylan backbone. researchgate.net Furthermore, oxidoreductases like gluco-oligosaccharide oxidase (GOOX) from Sarocladium strictum have been identified and engineered to convert the released uronic acids into their corresponding aldaric acids. researchgate.net The engineering of these enzymes, for instance creating variants like GOOX-Y300A, aims to improve their stability, activity, and substrate specificity, particularly under industrial process conditions such as alkaline pH which increases xylan solubility. researchgate.net The development of robust enzymatic cascades, sometimes involving multiple engineered enzymes in a one-pot reaction, is a promising strategy for the complete valorization of the hemicellulose fraction of biomass. researchgate.netacs.org

Interactive Table: Key Enzymes in this compound Valorization

| Enzyme Name | Enzyme Class | Source Organism | Function | Reference |

| AxyAgu115A | Glycoside Hydrolase (GH115) | Amphibacillus xylanus | Releases 4-O-methyl-D-glucuronic acid from glucuronoxylan. | researchgate.net |

| GOOX-Y300A | Auxiliary Activity 7 (AA7) Oxidase | Sarocladium strictum | Converts 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid. | researchgate.net |

| Xylan alpha-1,2-glucuronidase | Glycoside Hydrolase | - | General class for cleaving glucuronic acid from xylan. | labshare.cn |

Development of Bio-based Chemicals from this compound-Derived Compounds

The conversion of this compound into value-added chemicals is a key goal of modern biorefineries. This process transforms a component of underutilized biomass waste streams into marketable products.

A significant derivative is 4-O-methyl-D-glucaric acid, a dicarboxylic acid produced through the enzymatic oxidation of this compound. researchgate.netresearchgate.net The development of efficient, multi-enzyme cascades to produce this chemical from hardwood xylan represents a significant step towards a circular bioeconomy. researchgate.netacs.orgnih.gov These enzymatic pathways are seen as a more sustainable alternative to traditional chemical synthesis methods. nih.gov

Dicarboxylic acids, including 4-O-methyl-D-glucaric acid, are recognized for their potential in various industrial applications. researchgate.netnih.gov One of the most promising areas is in the formulation of detergents, where they can act as builders, which are agents that sequester metal ions and improve cleaning efficiency. researchgate.netresearchgate.net Their bio-based origin makes them an attractive, biodegradable alternative to phosphate-based builders, which have environmental concerns. Beyond detergents, these compounds are being explored as building blocks for biopolymers, potentially leading to the creation of new plastics and resins with a reduced environmental footprint. researchgate.netresearchgate.net Glucaric acid, a related compound, is also noted for its applications in polymers, pharmaceuticals, and the food industry. asm.org

Exploration of Novel Biological Functions and Interactions Beyond Plant Cell Walls

While the role of this compound in plant cell walls is well-established, recent research has begun to uncover its presence and potential functions in other biological contexts.

One notable example is its identification as a constituent of Arabic gum, a natural polymer from acacia trees. nih.govresearchgate.netresearchgate.net Molecular docking studies have explored the interaction of the monomeric components of Arabic gum, including this compound, with viral targets. nih.govresearchgate.net These computational studies suggest that this compound, along with other sugar acids in the gum, may exhibit good binding affinity to viral proteins, indicating a potential role in antiviral activity. nih.govresearchgate.net Additionally, this compound has been identified in the secretome of the opportunistic pathogen Aspergillus fumigatus, suggesting a possible role in fungal biology and host-pathogen interactions, although this requires further investigation. researchgate.netnih.gov

Interactive Table: Binding Affinity of Arabic Gum Monomers to Viral Target

| Compound | Binding Affinity (kcal/mol) | Reference |

| This compound | -5.8 | nih.govresearchgate.net |

| beta-D-Galactopyranuronic acid | -5.8 | nih.govresearchgate.net |

| alpha-D-galactopyranose | -5.1 | nih.govresearchgate.net |

| L-rhamnopyranose | -4.7 | nih.govresearchgate.net |

| alpha-L-arabinofuranose | -4.6 | nih.govresearchgate.net |

| beta-D-galactopyranose | -4.5 | nih.govresearchgate.net |

Integration of Computational and Experimental Approaches in Glycoscience Research

The study of complex carbohydrates like this compound presents unique challenges due to their inherent flexibility and the vast number of potential conformations. Glycoscience has increasingly turned to an integrated approach, combining computational modeling with experimental techniques to unravel the structure, function, and interactions of these vital molecules. This synergy allows researchers to build a more complete picture than either method could achieve alone, providing insights from the atomic to the macroscopic level.

Experimental methods provide tangible data on the physical and chemical properties of molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational in determining the three-dimensional structures of carbohydrates and their protein complexes. nih.gov However, these methods often provide a static or time-averaged view of what are, in reality, highly dynamic molecules. nih.gov For instance, while NMR can identify the composition and linkage patterns of glycans, it is often insufficient on its own to fully characterize the 3D structures and conformational equilibria of glycans in solution. nih.gov

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics, fill this gap by modeling the movement and interactions of atoms over time. researchgate.net These methods allow for the exploration of the conformational landscape of a glycan, predicting stable structures and the energetic barriers between them. researchgate.net Modern force fields, which are sets of parameters used in molecular mechanics to describe the potential energy of a system, have become increasingly accurate for carbohydrates, enabling reliable simulations. nih.gov

The true power of this integrated strategy lies in the cyclical relationship between computation and experimentation. Experimental data are used to validate and refine computational models. consensus.app For example, NMR-derived parameters, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments, can be compared against the ensembles of conformations generated by MD simulations to assess the accuracy of the computational force field. researchgate.netconsensus.app

Conversely, computational models can be used to interpret complex experimental results and guide future experiments. nih.gov A prime example is in understanding enzyme-substrate interactions. Experimental assays can show that an enzyme, such as α-glucuronidase, has a high specificity for glucuronoxylan containing this compound. nih.gov Computational docking simulations can then model the carbohydrate within the enzyme's active site, revealing the specific molecular interactions—such as hydrophobic and hydrogen-bonding interactions—that explain this preference. nih.gov These models can predict which amino acid residues are critical for binding, hypotheses that can then be tested experimentally through site-directed mutagenesis.

This integrated approach was pivotal in functionally characterizing the Arabidopsis glucuronoxylan methyltransferase (GXMT), an enzyme that catalyzes the 4-O-methylation of glucuronic acid residues in xylan. nih.govresearchgate.net Experimental work involving gene knockout mutants and biochemical assays with the recombinant enzyme identified its function and localization in the Golgi apparatus. nih.govresearchgate.net Complementary structural biology and computational modeling of related enzyme families help to place this finding in a broader context, elucidating the structural basis for substrate recognition and catalysis within a previously uncharacterized family of methyltransferases. nih.gov

The future of glycoscience research on compounds like this compound will rely heavily on strengthening this integration. The development of more accurate force fields and the increasing power of supercomputers will allow for longer and more complex simulations. When combined with high-throughput experimental techniques, this will accelerate the discovery of new carbohydrate-active enzymes and the rational design of glycans for applications in biomaterials and therapeutics.

Detailed Research Findings

The following table summarizes key research findings related to this compound, highlighting the interplay between different research methodologies.

| Finding | Primary Methodology | Compound/System Studied | Key Insight | Reference |

|---|---|---|---|---|

| Identification of the enzyme responsible for 4-O-methylation in Arabidopsis. | Biochemical Assays & Genetic Analysis | Arabidopsis thaliana glucuronoxylan | The AtGXMT1 protein, a member of the DUF579 family, was identified as the glucuronoxylan methyltransferase that specifically methylates glucuronic acid residues at the O-4 position. | nih.gov, researchgate.net |

| Quantification of this compound in plant cell walls. | NMR Spectroscopy & Gas Chromatography (GC) | Birch xylan, Arabidopsis stems | NMR was used to accurately quantify a purified standard of this compound, which in turn improved the accuracy of GC-based methods for quantifying the compound in biomass by up to 30%. | nih.gov |

| Determination of substrate specificity for α-glucuronidase. | Enzymatic Assays & Structural Analysis | Bacterial GH67 α-glucuronidase, various xylans | The enzyme specifically cleaves oligosaccharides with a 4-O-methylated glucuronic acid side chain, indicating that the 4-O-methyl group is critical for substrate recognition and binding in the enzyme's active site. | |

| Elucidation of glycan conformational dynamics. | Molecular Dynamics (MD) Simulations | Oligosaccharides | MD simulations reveal the preferred conformations and flexibility of glycosidic linkages in solution, providing a dynamic picture that is not fully captured by static experimental methods. | researchgate.net |

| Validation of computational models. | NMR Spectroscopy & MD Simulations | Disaccharides | Experimental NMR data, such as chemical shifts and coupling constants, are used to validate the accuracy of carbohydrate force fields used in MD simulations, ensuring the computational models reflect reality. | consensus.app |

Q & A

Q. What analytical techniques are essential for structural determination of 4-O-Methyl-beta-D-glucuronic acid in polysaccharides?

- Methodological Answer : Structural elucidation typically involves a combination of methylation analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Methylation analysis identifies glycosidic linkage positions by permethylating free hydroxyl groups, followed by acid hydrolysis and gas chromatography-MS (GC-MS) . 1D/2D NMR (e.g., HSQC, COSY, NOESY) resolves anomeric configurations and linkage patterns by correlating proton and carbon signals . For example, Guo et al. (2011) used 2D NMR to confirm the presence of this compound in Artemisia sphaerocephala polysaccharides .

Q. How is this compound isolated from plant-derived polysaccharides?

- Methodological Answer : Isolation involves sequential extraction, enzymatic digestion, and chromatographic purification. Polysaccharides are first extracted using hot water or alkaline solutions, followed by enzymatic hydrolysis (e.g., xylanases) to release uronic acid residues. Anion-exchange chromatography (e.g., DEAE-cellulose) separates acidic components like this compound based on charge . Size-exclusion chromatography (SEC) further purifies the fractions by molecular weight .

Q. What role does this compound play in the physicochemical properties of hemicelluloses?

- Methodological Answer : The methyl group at the C4 position enhances solubility by reducing hydrogen bonding between polysaccharide chains. This modification also influences interactions with cellulose and lignin, affecting water retention and gel formation. Studies on rhamnogalacturonan I (RG-I) in mustard mucilage show that this compound contributes to viscosity and ion-binding capacity .

Advanced Research Questions

Q. How can discrepancies in NMR data for glycosidic linkage assignments of this compound be resolved?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping anomeric peaks) require comparative analysis with synthetic standards or computational modeling. For instance, 2D NOESY can identify spatial correlations between protons across glycosidic bonds, while density functional theory (DFT) calculations predict chemical shifts for validation . If ambiguity persists, enzymatic digestion (e.g., β-glucuronidase) followed by MS analysis of fragments provides complementary linkage evidence .

Q. What strategies optimize the chemical synthesis of this compound-containing oligosaccharides?

- Methodological Answer : Synthesis requires regioselective protection/deprotection and glycosylation. Key steps include:

- Protecting Groups : Temporarily block hydroxyl groups (e.g., benzyl, acetyl) to direct reactivity. For example, 4-methoxyphenyl glycosides are used as precursors .

- Glycosylation : Use trichloroacetimidate donors under BF₃·Et₂O catalysis for β-linkage formation .

- Purification : SEC and reverse-phase HPLC separate products, with MALDI-TOF MS confirming molecular weight .

Challenges include minimizing side reactions (e.g., aglycone transfer), addressed by optimizing solvent polarity and temperature .

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inert effects) often arise from variations in substituent patterns or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with controlled substitutions (e.g., sulfation at C4/C6) and test in standardized bioassays .

- Controlled Assays : Use isogenic cell lines and consistent dosing (e.g., 10–100 µM) to minimize variability. For example, sulfated derivatives of hyaluronic acid show divergent activities depending on sulfation position .

- Metabolomic Profiling : Track intracellular metabolites (e.g., UDP-glucuronic acid levels) to correlate structural features with activity .

Data Contradiction Analysis

Q. How to address inconsistencies in quantifying this compound content across studies?

- Methodological Answer : Variability often stems from extraction efficiency or detection limits. Solutions include:

- Internal Standards : Spike samples with deuterated analogs (e.g., D₃-methyl derivatives) for LC-MS/MS calibration .

- Colorimetric Assays : Use the m-hydroxydiphenyl method for uronic acids, validated against carbazole reaction to exclude neutral sugar interference .

- Interlaboratory Reproducibility : Share reference materials (e.g., sodium 1-O-Methyl-beta-D-glucuronate) to standardize protocols .

Experimental Design Considerations

Q. What controls are critical when studying the enzymatic degradation of this compound-containing polysaccharides?

- Methodological Answer : Include:

- Negative Controls : Heat-inactivated enzymes to confirm activity dependence.

- Substrate Controls : Polysaccharides lacking methyl groups (e.g., glucuronic acid-only) to assess specificity.

- Inhibitor Controls : Add competitive inhibitors (e.g., D-glucaro-1,4-lactone) to block β-glucuronidase activity .

Monitor degradation products via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。